molecular formula C8H5ClN2O B1423412 7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde CAS No. 1167055-43-7

7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde

Cat. No. B1423412
M. Wt: 180.59 g/mol
InChI Key: RWEFBOMMWQHIGS-UHFFFAOYSA-N
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Description

“7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde” is a chemical compound with the molecular formula C7H5ClN2 . It is a potent and selective negative allosteric modulator of mGlu5 receptors, which are involved in the regulation of glutamate signaling in the central nervous system .


Molecular Structure Analysis

The molecular structure of “7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde” consists of a pyrrolopyridine core with a chlorine atom at the 7-position . The exact structure can be found in chemical databases .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 152.58 . It has a predicted boiling point of 335.8±22.0 °C and a predicted density of 1.425±0.06 g/cm3 . The storage temperature should be at room temperature, in a dark place, and sealed in dry .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde serves as a building block in the synthesis of pyrazolo[4,3-c]pyridines and other heterocycles, which are valuable for their potential biological activities. For instance, it has been employed in Sonogashira-type reactions to generate pyrazolo[4,3-c]pyridines, showcasing its utility in constructing complex molecules with potential applications in medicinal chemistry (Vilkauskaitė, Šačkus, & Holzer, 2011).

Material Synthesis and Characterization

The compound is also instrumental in the development of materials science, particularly in the formation of novel organic frameworks. Through various synthetic strategies, including nucleophilic substitutions and cyclization reactions, this aldehyde is transformed into molecules with unique properties suitable for material science applications. Its role in forming indole derivatives indicates its versatility in synthesizing compounds with potential optoelectronic properties (Figueroa‐Pérez, Bennabi, Schirok, & Thutewohl, 2006).

Structural and Spectroscopic Studies

Structural and spectroscopic analyses of derivatives of 7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde have provided insights into their chemical behavior and interaction patterns. For example, single crystal X-ray analysis and vibrational spectroscopic studies have been conducted on related compounds to understand their molecular geometry, electronic structure, and intermolecular interactions. These studies are crucial for the design of molecules with desired physical and chemical properties (Morzyk-Ociepa, Szmigiel, Turowska-Tyrk, & Michalska, 2017).

Catalyst Development

Research on 7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde derivatives has extended to catalyst development, where these compounds are used as ligands or intermediates in catalytic systems. These catalysts are applied in various chemical transformations, including coupling reactions, highlighting the compound's role in facilitating environmentally friendly and efficient synthetic methodologies (Singh, Saleem, Pal, & Singh, 2017).

Safety And Hazards

The compound is classified as dangerous with hazard statements H301-H318 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

properties

IUPAC Name

7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-8-7-6(1-2-10-8)5(4-12)3-11-7/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWEFBOMMWQHIGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1C(=CN2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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